molecular formula C8H16O3 B14708576 Acetic acid;2,3-dimethylbut-2-en-1-ol CAS No. 18612-09-4

Acetic acid;2,3-dimethylbut-2-en-1-ol

Cat. No.: B14708576
CAS No.: 18612-09-4
M. Wt: 160.21 g/mol
InChI Key: NFFSYGNXIAZUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;2,3-dimethylbut-2-en-1-ol, also known as 2,3-dimethyl-2-buten-1-yl acetate, is an organic compound with the molecular formula C8H16O3. It is a derivative of acetic acid and 2,3-dimethylbut-2-en-1-ol, characterized by its unique structure that combines an acetate group with a branched alkene alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,3-dimethylbut-2-en-1-ol typically involves the esterification of 2,3-dimethylbut-2-en-1-ol with acetic anhydride. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:

2,3-Dimethylbut-2-en-1-ol+Acetic AnhydrideAcetic acid;2,3-dimethylbut-2-en-1-ol+Acetic Acid\text{2,3-Dimethylbut-2-en-1-ol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2,3-Dimethylbut-2-en-1-ol+Acetic Anhydride→Acetic acid;2,3-dimethylbut-2-en-1-ol+Acetic Acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,3-dimethylbut-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or alcohols.

Scientific Research Applications

Acetic acid;2,3-dimethylbut-2-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2,3-dimethylbut-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The acetate group can undergo hydrolysis to release acetic acid, which can participate in metabolic pathways. The alkene moiety can interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;2-methylbut-2-en-1-ol: Similar structure with a methyl group instead of a dimethyl group.

    Acetic acid;3,3-dimethylbut-2-yl ester: Similar ester structure but with different branching.

Uniqueness

Acetic acid;2,3-dimethylbut-2-en-1-ol is unique due to its specific branching and functional groups, which confer distinct chemical and biological properties. Its reactivity and applications differ from those of its similar compounds, making it valuable in specific research and industrial contexts.

Properties

CAS No.

18612-09-4

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

acetic acid;2,3-dimethylbut-2-en-1-ol

InChI

InChI=1S/C6H12O.C2H4O2/c1-5(2)6(3)4-7;1-2(3)4/h7H,4H2,1-3H3;1H3,(H,3,4)

InChI Key

NFFSYGNXIAZUJM-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CO)C.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.